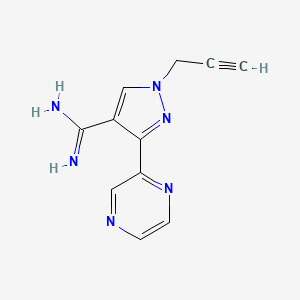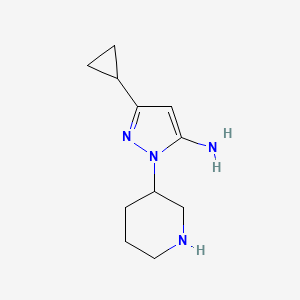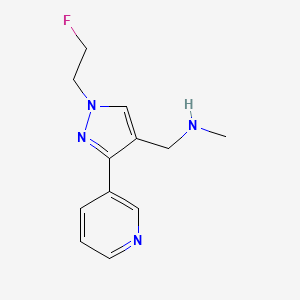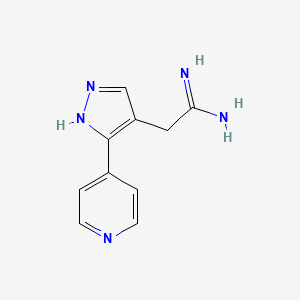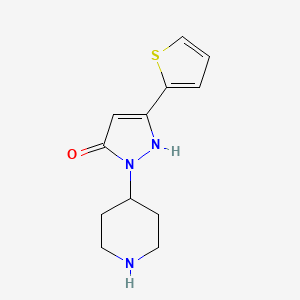![molecular formula C12H24N2O B1491068 (2-(2-Aminoéthyl)-2-azaspiro[4.5]décan-4-yl)méthanol CAS No. 2092474-92-3](/img/structure/B1491068.png)
(2-(2-Aminoéthyl)-2-azaspiro[4.5]décan-4-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antivirales
Ce composé a montré un potentiel dans le développement d'agents antiviraux. Des dérivés de l'indole, qui partagent des similitudes structurales avec ce composé, ont été rapportés pour inhiber le virus de la grippe A et le virus Coxsackie B4 . La capacité de se lier avec une forte affinité à plusieurs récepteurs fait de cette classe de composés un atout précieux pour la synthèse de nouveaux dérivés aux propriétés antivirales.
Propriétés anti-inflammatoires
Le noyau indole, qui fait partie de la structure de ce composé, est présent dans de nombreux composés bioactifs aux activités anti-inflammatoires . Les recherches sur les dérivés de l'indole ont révélé leur potentiel dans le traitement des affections liées à l'inflammation, suggérant des possibilités similaires pour ce composé.
Activité anticancéreuse
Des composés avec la structure azaspiro[4.5]décan ont été synthétisés et étudiés pour leur potentiel cytotoxique contre diverses lignées cellulaires de leucémie humaine . Les caractéristiques structurales de ce composé peuvent être exploitées pour explorer de nouvelles thérapies anticancéreuses.
Effets anti-VIH
Des dérivés de l'indole ont été criblés pour leur activité anti-VIH, certains montrant des résultats prometteurs contre les souches du VIH-1 et du VIH-2 . Cela indique que «(2-(2-Aminoéthyl)-2-azaspiro[4.5]décan-4-yl)méthanol» pourrait être un candidat pour des recherches plus approfondies dans le développement de médicaments anti-VIH.
Capacités antioxydantes
L'échafaudage indole est associé à des activités antioxydantes, qui sont cruciales pour lutter contre le stress oxydatif dans l'organisme . Ce composé pourrait contribuer au développement de nouveaux antioxydants en raison de sa relation structurelle avec l'indole.
Effets antimicrobiens et antituberculeux
Les dérivés de l'indole ont été reconnus pour leurs activités antimicrobiennes et antituberculeuses . Cela suggère que «this compound» peut avoir des applications dans la création de nouveaux traitements pour les infections bactériennes, y compris la tuberculose.
Potentiel antidiabétique
L'activité biologique des dérivés de l'indole s'étend aux effets antidiabétiques . En influençant les récepteurs impliqués dans le métabolisme du glucose, ce composé pourrait faire partie d'approches innovantes pour la gestion du diabète.
Propriétés antimalariennes
Des composés à base d'indole ont été explorés pour leurs activités antimalariennes . Les caractéristiques structurales de ce composé en font un candidat potentiel pour la synthèse de nouveaux médicaments antimalariens.
Propriétés
IUPAC Name |
[2-(2-aminoethyl)-2-azaspiro[4.5]decan-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-6-7-14-8-11(9-15)12(10-14)4-2-1-3-5-12/h11,15H,1-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUAAAEAFHTHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
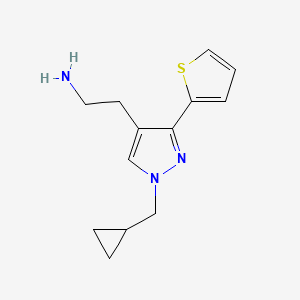
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)
